2-Chloro-1-methylpyridinium p-toluenesulfonate CAS number
2-Chloro-1-methylpyridinium p-toluenesulfonate CAS number
An In-Depth Technical Guide to 2-Chloro-1-methylpyridinium p-toluenesulfonate
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-methylpyridinium p-toluenesulfonate, a versatile and efficient coupling and condensing agent in modern organic synthesis. Identified by the CAS Number 7403-46-5 , this reagent has found extensive application in the synthesis of amides, esters, lactones, and other critical functionalities, particularly within pharmaceutical and materials science research.[1][2][3] This document will delve into its fundamental properties, synthesis, mechanism of action, and provide field-proven protocols for its application, offering researchers and drug development professionals a practical resource for leveraging its synthetic utility.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use and storage. 2-Chloro-1-methylpyridinium p-toluenesulfonate is a stable, crystalline solid, which contributes to its ease of handling and measurement in a laboratory setting.[1] Its solubility in common polar organic solvents facilitates its use in a wide range of reaction conditions.[1]
| Property | Value | Source(s) |
| CAS Number | 7403-46-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄ClNO₃S | [2] |
| Molecular Weight | 299.77 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 121-126 °C | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | Store at ≤ -4 °C | [1] |
| MDL Number | MFCD00011985 | [1] |
Synthesis of 2-Chloro-1-methylpyridinium p-toluenesulfonate
The most prevalent laboratory-scale synthesis of this reagent is achieved through the direct quaternization of 2-chloropyridine.[4] This method is efficient and relies on the nucleophilic character of the pyridine nitrogen atom attacking a methylating agent.
Synthetic Pathway: Direct Quaternization
The core of the synthesis involves the reaction of 2-chloropyridine with a suitable methylating agent, such as methyl iodide or methyl triflate, in the presence of p-toluenesulfonic acid (TsOH).[4] The methylating agent provides the methyl group to form the quaternary pyridinium ion, while the p-toluenesulfonate anion serves as the counter-ion.[4] The choice of methylating agent can significantly impact reaction kinetics, with methyl triflate offering faster conversion times due to the excellent leaving group ability of the triflate anion.[4]
Caption: Synthetic route via direct quaternization of 2-chloropyridine.
Laboratory-Scale Synthesis Protocol
This protocol is based on the direct quaternization method using methyl iodide, which is a common and cost-effective choice.[4]
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Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous acetone.
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Reactant Addition: Add 2-chloropyridine (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.05 equiv) to the solvent.
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Methylation: Slowly add methyl iodide (1.1 equiv) to the stirred solution.
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Reaction: Allow the mixture to stir at room temperature (20–25°C) for 12–24 hours. The progress can be monitored by TLC.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
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Precipitation & Purification: Precipitate the product by adding diethyl ether. Collect the solid by filtration and recrystallize from an ethanol/water mixture (e.g., 4:1 v/v) to yield the pure product.[4]
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Drying: Dry the purified crystals under vacuum to obtain a white to off-white crystalline powder.
Expected Yield: 85–90%.[4] Expected Purity: ≥98% (by HPLC).[4]
Mechanism of Action in Coupling Reactions
The efficacy of 2-Chloro-1-methylpyridinium p-toluenesulfonate as a coupling reagent stems from its ability to activate the hydroxyl groups of carboxylic acids and alcohols.[4] This activation transforms the hydroxyl group into a better leaving group, facilitating nucleophilic attack.
The reaction is initiated by the nucleophilic attack of the carboxylate anion on the electrophilic C2 position of the pyridinium salt. This displaces the chloride ion and forms a highly reactive acyloxy-pyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (to form an amide) or an alcohol (to form an ester), releasing 1-methyl-2-pyridone as a byproduct.
Caption: General workflow for amide synthesis using the reagent.
Key Applications in Organic Synthesis
This reagent is a workhorse in various synthetic transformations due to its mild reaction conditions and high efficiency.
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Amide and Peptide Bond Formation: It is widely used as a condensing agent for the synthesis of carboxamides from carboxylic acids and amines, including peptide synthesis.[4]
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Esterification and Lactonization: The reagent effectively promotes the formation of esters from carboxylic acids and alcohols. In the case of hydroxy acids, it facilitates intramolecular cyclization to form lactones.[4]
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Conversion of Aldoximes to Nitriles: It acts as a dehydrating agent in this transformation.[4]
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Biopolymer Modification: It has been successfully employed as a zero-length crosslinker for modifying biopolymers like gelatin sponges, demonstrating higher efficiency than traditional carbodiimide reagents like EDC.[4]
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General Organic Synthesis: Its utility extends to the formation of carbon-nitrogen bonds and the synthesis of various quaternary ammonium compounds, which are valuable in pharmaceuticals and as surfactants.[1]
Field-Proven Experimental Protocol: Amide Synthesis
This protocol details a general procedure for the synthesis of an N-substituted benzamide, a common structural motif in pharmaceuticals.
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Reactant Solution: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (e.g., benzoic acid, 1.0 equiv) and the amine (e.g., benzylamine, 1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).
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Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.2 equiv) to the solution to act as an acid scavenger. Stir for 10 minutes at room temperature.
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Reagent Addition: In a separate flask, suspend 2-Chloro-1-methylpyridinium p-toluenesulfonate (1.1 equiv) in the same anhydrous solvent. Add this suspension portion-wise to the reactant solution over 15 minutes.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
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Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 3x with dichloromethane).
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Washing: Combine the organic layers and wash successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
This self-validating protocol includes aqueous washes to remove the water-soluble pyridone byproduct and any unreacted starting materials, ensuring a high purity of the final isolated product.
Safety and Handling
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Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]
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Safety Classification: It is classified under Storage Class 11 (Combustible Solids).
References
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2-Chloro-1-Methylpyridinium p-Toluenesulfonate - BioRuler. [Link]
